molecular formula CH3ClOS B3055876 Methanesulfinyl chloride CAS No. 676-85-7

Methanesulfinyl chloride

Cat. No. B3055876
CAS RN: 676-85-7
M. Wt: 98.55 g/mol
InChI Key: LURSUHVHQZXABT-UHFFFAOYSA-N
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Description

Methanesulfonyl chloride, also known as mesyl chloride (MsCl), is an organosulfur compound. It is obtained when the hydroxy group in the molecule of methanesulfonic acid is replaced with a chlorine atom . It is used to convert alcohols into alkyl mesylates .


Synthesis Analysis

Methanesulfonyl chloride is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene . It can also be synthesized from 2-alkynylamines and 3-alkynylols using the NbCl5–Mg reagent system .


Molecular Structure Analysis

The molecular formula for methanesulfonyl chloride is CH3SO2Cl . A single chemical unit of methanesulfonyl chloride contains a single atom of carbon © bound to three hydrogen (H) atoms, and then to a single sulfur (S) atom which is bound to two oxygen (O) atoms .


Chemical Reactions Analysis

Methanesulfonyl chloride is highly reactive and is a precursor to many compounds. It is an electrophile, functioning as a source of the “CH3SO2+” synthon . It is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .


Physical And Chemical Properties Analysis

Methanesulfonyl chloride appears as either a colorless or pale-yellow liquid at room temperature and has a powerful and unpleasant odor . It dissolves in polar organic solvents such as alcohol and ether but is reactive to water . Its molar mass is 114.55 grams per mol and its density is 1.480 grams

Scientific Research Applications

1. Application in Pd-catalyzed N-arylation

Methanesulfinyl chloride is applied in Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles. This method avoids genotoxic impurities and has been used in the synthesis of dofetilide (Rosen et al., 2011).

2. Atmospheric Chemistry

In atmospheric chemistry, methanesulfinyl chloride is formed in the gas-phase reactions of dimethyl thiosulfinate (DMTS) with OH and Cl radicals. This reaction is significant in understanding terrestrial plant-derived DMTS interactions with atmospheric oxidants (Arathala & Musah, 2019).

3. Sulfenyletherification

Methanesulfinyl chloride is involved in sulfenyletherification of unsaturated alcohols, where it is generated from the reaction of oxalyl chloride with dimethyl sulfoxide. This method offers a facile approach to sulfenyletherification (Gao et al., 2018).

4. Anaerobic Digestion

It plays a role in anaerobic digestion, where changes in methane production are assessed in response to varying chloride salt concentrations. This research provides insights into the biogas production process and its optimization (Roberts et al., 2016).

5. Enhancing Methane Composition in Anaerobic Digester

Methanesulfinyl chloride is indirectly involved in enhancing methane production in anaerobic digesters. The research explores the addition of ferric chloride to control sulphate reduction, thereby optimizing methane production (Yaacob et al., 2015).

6. Metal Leaching

It is used in the study of metal leaching, specifically the leaching kinetics of chalcopyrite dissolution with iron(III) chloride in methanesulfonic acid. This research aids in understanding the extraction processes of valuable metals (Hidalgo et al., 2018).

7. Methane Conversion to Value-Added Chemicals

Methanesulfinyl chloride is part of the broader context of converting methane into high-value chemicals. This includes understanding the fundamentals of C-H activation and reaction pathways (Schwach et al., 2017).

8. Particle Density Measurement

In the field of aerosol science, methanesulfinyl chloride is used in the measurement of effective density of sodium methanesulfonate and aminium chloride nanoparticles. This research is vital for calibrating aerosol mass spectrometers (Perraud et al., 2023).

9. Methane Sensing

The compound's related chemistry is used in developing methane sensors. For instance, the synthesis of hierarchical ultrathin NiO nanoflakes demonstrates high sensitivity in methane detection (Zhou et al., 2018).

10. Methane Hydrate Inhibition

Methanesulfinyl chloride is indirectly associated with methane hydrate formation and inhibition studies. The research involves experimental and modelling studies on the thermodynamic inhibition effects of ionic liquids on methane hydrate formation (Nashed et al., 2018).

properties

IUPAC Name

methanesulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClOS/c1-4(2)3/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURSUHVHQZXABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338329
Record name Methanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanesulfinyl chloride

CAS RN

676-85-7
Record name Methanesulfinyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methanesulfinyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
242
Citations
RV Norton, GM Beverly… - The Journal of Organic …, 1967 - ACS Publications
… The ease with which methanesulfinyl chloride, CHSS(0)C1(I), can be prepared by the controlled … In one case water and methanesulfinyl chloride were mixed in a molar ratio of 1:2.2. On …
Number of citations: 19 pubs.acs.org
IB Douglass, RV Norton - The Journal of Organic Chemistry, 1968 - ACS Publications
… Moisture must be rigidly excluded, however, for an unusual reaction producing methanesulfonyl chloride and methyl methanethiolsulfonate occurs when methanesulfinyl chloride reacts …
Number of citations: 104 pubs.acs.org
IB DOUGLASS, DA KOOP - The Journal of Organic Chemistry, 1962 - ACS Publications
… Further study of the reaction has revealed that methanesulfinyl chloride (VI), methyl methanesulfinate (VII), and methanesulfonyl chloride (X) are also products of the reaction. The …
Number of citations: 20 pubs.acs.org
IB Douglass, RV Norton, PM Cocanour… - The Journal of …, 1970 - ACS Publications
… The alcoholysis of methylsulfur trichloride to produce methanesulfinyl chloride and alkyl chlorides6 produced the latter with high degrees of inversion (2-butyl, 92%, and 2-octyl,61-73%)…
Number of citations: 12 pubs.acs.org
F Freeman, CN Angeletakis… - The Journal of Organic …, 1984 - ACS Publications
… The reaction of methanesulfinyl chloride (2) with activated zerovalent zinc under nitrogen in … -30 C reaction mixture showed the presence of methanesulfinyl chloride (2), S-methyl …
Number of citations: 11 pubs.acs.org
TL Moore, DE O'connor - The Journal of Organic Chemistry, 1966 - ACS Publications
… route for sulfinate ester formation is that proposed by Douglass5* who has shown that 10 can react with methanesulfenyl chloride to form dimethyl disulfideand methanesulfinyl chloride …
Number of citations: 48 pubs.acs.org
T Numata, K Ikura, Y Shimano… - Organic Preparations and …, 1976 - Taylor & Francis
… NUMATA, IKURA, SHIMANO AND OAE An equimolar amount of methanesulfinyl chloride was added to a solution of any one of the sulfoxides (Ia-e, 3-5 mnol) in carbon tetrachloride …
Number of citations: 20 www.tandfonline.com
F Freeman, MC Keindl - The Journal of Organic Chemistry, 1988 - ACS Publications
… between triethylamine and methanesulfinyl chloride and/or methanethial S-oxide (3, R = H). Methanethial S-oxide can be generated from methanesulfinyl chloride, dimethyl sulfoxide, 1,…
Number of citations: 11 pubs.acs.org
IB Douglass, BS FARAH… - The Journal of Organic …, 1961 - ACS Publications
… Acetic acid and methanesulfinyl chloride can be recovered … (91% recovery) of methanesulfinyl chloride indicating that no … of methanesulfinyl chloride in 25 ml. of methylene chloride …
Number of citations: 60 pubs.acs.org
IB Douglass, DA Koop - The Journal of Organic Chemistry, 1964 - ACS Publications
CH out of plane deformation), consistent with monosubstituted ethylene3; one at 1520 (triazine ring stretching) and a band at 848 cm." 1, characteristic of a dichlorotriazine (cf. 2, 4-…
Number of citations: 19 pubs.acs.org

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